N-[(3-chlorophenyl)methyl]-3-[1-(4-phenylbutanoyl)piperidin-4-yl]propanamide
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Overview
Description
N-[(3-chlorophenyl)methyl]-3-[1-(4-phenylbutanoyl)piperidin-4-yl]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a phenylbutanoyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-3-[1-(4-phenylbutanoyl)piperidin-4-yl]propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a reaction involving piperidine and an appropriate acylating agent.
Introduction of the Chlorophenyl Group: The chlorophenyl group is added via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the piperidinyl intermediate.
Formation of the Final Product: The final step involves coupling the intermediate with a phenylbutanoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-3-[1-(4-phenylbutanoyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-3-[1-(4-phenylbutanoyl)piperidin-4-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-3-[1-(4-phenylbutanoyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fentanyl Analogues: Compounds such as 2-fluoroacrylfentanyl and 3-methylbutyrfentanyl share structural similarities with N-[(3-chlorophenyl)methyl]-3-[1-(4-phenylbutanoyl)piperidin-4-yl]propanamide.
Indole Derivatives: These compounds also exhibit diverse biological activities and are structurally related due to the presence of aromatic rings.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-[1-(4-phenylbutanoyl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN2O2/c26-23-10-4-9-22(18-23)19-27-24(29)13-12-21-14-16-28(17-15-21)25(30)11-5-8-20-6-2-1-3-7-20/h1-4,6-7,9-10,18,21H,5,8,11-17,19H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITPVRDDEFTVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CC(=CC=C2)Cl)C(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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